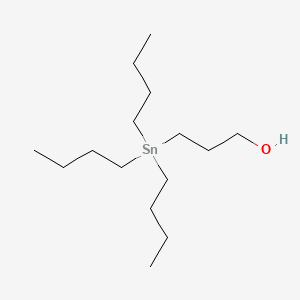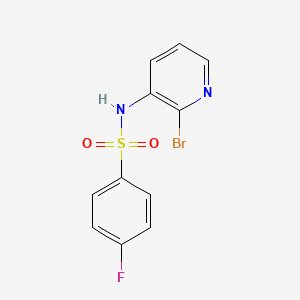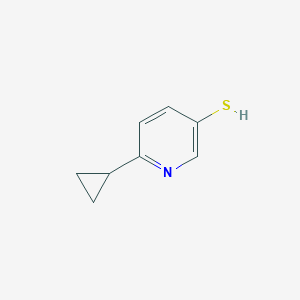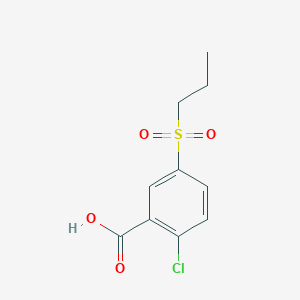
3-(Tributylstannyl)-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Tributylstannyl)-1-propanol is an organotin compound with the molecular formula C15H34OSn. It is a derivative of 1-propanol where a tributylstannyl group is attached to the third carbon atom. This compound is of significant interest in organic synthesis due to its unique reactivity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-(Tributylstannyl)-1-propanol can be synthesized through a multi-step process. One common method involves the reaction of tributyltin hydride with 3-chloropropanol under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst like azobisisobutyronitrile (AIBN) to facilitate the radical reaction .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. The process is carefully monitored to maintain the desired reaction temperature and pressure.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Tributylstannyl)-1-propanol undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group in the compound can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form different organotin derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include various organotin compounds with different functional groups.
Oxidation Reactions: Products include aldehydes, ketones, and carboxylic acids.
Reduction Reactions: Products include simpler organotin derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Tributylstannyl)-1-propanol has diverse applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of various organotin compounds that have applications in materials science and catalysis
Wirkmechanismus
The mechanism of action of 3-(Tributylstannyl)-1-propanol involves its interaction with molecular targets through the tributylstannyl group. This group can participate in electron transfer reactions, forming intermediates that lead to the desired products. The compound’s reactivity is influenced by the nature of the substituents and the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
1-Propanol: A primary alcohol with similar structural features but lacks the tributylstannyl group.
2-Propanol (Isopropanol): An isomer of 1-propanol with different physical and chemical properties.
Tributyltin Hydride: A related organotin compound used in similar synthetic applications.
Uniqueness: 3-(Tributylstannyl)-1-propanol is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and applications compared to other similar compounds. This makes it a valuable reagent in organic synthesis and various research fields .
Eigenschaften
CAS-Nummer |
29346-30-3 |
|---|---|
Molekularformel |
C15H34OSn |
Molekulargewicht |
349.14 g/mol |
IUPAC-Name |
3-tributylstannylpropan-1-ol |
InChI |
InChI=1S/3C4H9.C3H7O.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;4H,1-3H2; |
InChI-Schlüssel |
NCGWJWWLJIRUPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclohexanone, 2-[(phenylmethoxy)methyl]-](/img/structure/B8474280.png)
![Imidazo[1,2-a]pyridine,5-[(4-chlorobutyl)thio]-](/img/structure/B8474286.png)
![2-(Pyridin-3-yl)-4-phenethylamino-6-ethyl-thieno-[2,3-d]-pyrimidine](/img/structure/B8474290.png)


![2-[2-(5-Nitrofuran-2-yl)ethenyl]-1-(3-phenoxypropyl)-1H-imidazole](/img/structure/B8474305.png)
![2-[4-(Bromomethyl)phenyl]-2-phenyl-1,3-dioxolane](/img/structure/B8474312.png)

![4-[(2,2-Dimethoxyethyl)sulfanyl]-3-hydroxybutan-2-one](/img/structure/B8474321.png)




